{[4-Bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine
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Description
The compound “{[4-Bromo-2-(3-chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine” is a chemical with the CAS Number: 1275536-49-6 . It has a molecular weight of 344.61 . The IUPAC name for this compound is [4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]-N-methylmethanamine . It is typically stored at 4 degrees Celsius and is usually in a liquid form .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C14H12BrClFNO/c1-18-8-9-2-3-10(15)6-14(9)19-11-4-5-13(17)12(16)7-11/h2-7,18H,8H2,1H3 . This code provides a specific description of the molecular structure of the compound, detailing the number and arrangement of atoms.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 344.61 . The compound is stored at a temperature of 4 degrees Celsius .Mechanism of Action
Mode of Action
It’s known that bromine, chlorine, and fluorine atoms in organic compounds often play a role in forming interactions with biological targets, such as hydrogen bonding, halogen bonding, and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target molecules.
Pharmacokinetics
For instance, halogenation can enhance the lipophilicity of a compound, which can affect its absorption and distribution
Properties
IUPAC Name |
1-[4-bromo-2-(3-chloro-4-fluorophenoxy)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClFNO/c1-18-8-9-2-3-10(15)6-14(9)19-11-4-5-13(17)12(16)7-11/h2-7,18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIZNXPPBACSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=C(C=C1)Br)OC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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